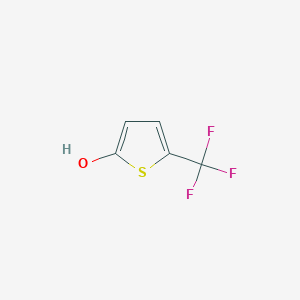

5-(Trifluoromethyl)thiophen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)thiophen-2-ol and related compounds can be achieved through various chemical reactions. Notably, the Sonogashira cross-coupling of ethynylbenzenes with diiodothiophene provides a route for the preparation of bis(phenylethynyl)thiophenes, which are closely related to the target compound (Siddle et al., 2007). Additionally, the synthesis and characterization of thiophene derivatives with different substituents have been reported, demonstrating the versatility of thiophene chemistry (Tsai et al., 2013).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including those with trifluoromethyl groups, plays a crucial role in their chemical behavior and properties. Crystal structure analysis reveals that these compounds often exhibit planar conformations and are affected by conjugation, which influences their electronic and optical properties (Manjunath et al., 2011).

Chemical Reactions and Properties

This compound can participate in various chemical reactions, contributing to the synthesis of complex organic molecules. For example, disfavored 5-endo-trig cyclizations in 2-trifluoromethyl-1-alkenes have been achieved, leading to the synthesis of compounds with fluorinated one-carbon units (Ichikawa et al., 2008).

Scientific Research Applications

Optoelectronic Device Applications

- Thiophene derivatives, including those with trifluoromethyl groups, are studied for their potential in organic light-emitting diodes (OLEDs). Research has focused on their optical and electronic properties, such as energy gaps, ionization potentials, and electron affinities, which are crucial for ambipolar-transporting materials in OLEDs (Ran et al., 2008).

- Thiophene/phenylene co-oligomers with various terminal groups, including trifluoromethyl groups, have been synthesized for optoelectronic device applications. These compounds demonstrate diverse functionalities and improved solubility, which are beneficial for the production of modified compounds in optoelectronic devices (Katagiri et al., 2007).

Organic Field-Effect Transistors

- Mixed phenylene-thiophene oligomers, possibly including trifluoromethyl-substituted derivatives, have been synthesized and characterized for use in organic field-effect transistors (OFETs). These compounds exhibit high p-type carrier mobilities in both vacuum-evaporated and solution-cast films, indicating their potential in OFET applications (Mushrush et al., 2003).

Photoinitiators in Polymerization

- Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which may include trifluoromethyl-substituted thiophenes, have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These photoinitiators demonstrate high polymerization efficiencies under air, surpassing commercial photoinitiators in certain aspects (Zhang et al., 2015).

Corrosion Inhibition

- Methoxy-substituted phenylthienyl benzamidines, which may be structurally related to trifluoromethyl thiophenes, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit significant effectiveness in reducing corrosion, demonstrating their potential in industrial applications (Fouda et al., 2020).

Antimicrobial Agents

- Novel thiophene derivatives, potentially including trifluoromethyl-substituted variants, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds show promising activity against bacterial strains like Pseudomonas aeruginosa and fungi such as Candida albicans, suggesting their utility in developing new antimicrobial agents (Mabkhot et al., 2016).

Safety and Hazards

Future Directions

Thiophene derivatives, including 5-(Trifluoromethyl)thiophen-2-ol, continue to attract interest due to their potential biological activities and applications in material science . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

Mechanism of Action

Target of Action

Thiophene derivatives, in general, have been known to exhibit a variety of biological effects, indicating that they likely interact with multiple targets .

Mode of Action

It’s worth noting that thiophene derivatives have been found to exhibit antimicrobial activity, suggesting that they may interact with targets in microorganisms

Biochemical Pathways

Given the broad biological activity of thiophene derivatives, it is likely that multiple pathways are affected .

Result of Action

Thiophene derivatives have been found to exhibit antimicrobial activity, suggesting that they may exert their effects by interacting with targets in microorganisms .

properties

IUPAC Name |

5-(trifluoromethyl)thiophen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3OS/c6-5(7,8)3-1-2-4(9)10-3/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFOZOVTKSTDTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

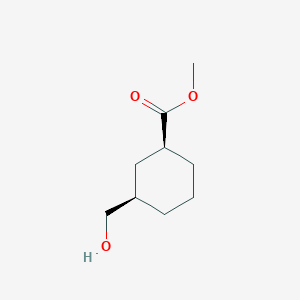

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)

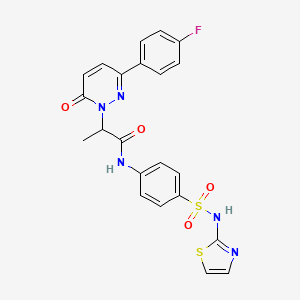

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

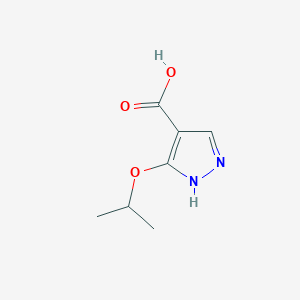

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)